N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-11-13-6-7-16-18(8-13)24-12-23-16)10-15-9-17(25-21-15)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINLRCDSLBWGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Mechanistic Insights
- Synthetic Flexibility : The target compound and its analogs are synthesized via reductive amination, acyl chloride coupling, or heterocyclic cyclization, demonstrating adaptability in medicinal chemistry workflows .
- Structure-Activity Relationships: Electron-Withdrawing Groups (e.g., Br in C26): Enhance stability but may reduce metabolic turnover. Hydrogen-Bond Acceptors (e.g., isoxazole in the target compound): Improve target binding via polar interactions. Chloromethyl Groups (e.g., in benzisoxazole derivatives): Serve as reactive handles for further derivatization .
- Biological Divergence: While K-16 affects plant root growth , KCH-1521 modulates cell adhesion , illustrating how minor structural changes redirect bioactivity.
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide with optimal yield and purity?
- Answer : The synthesis typically involves reductive amination between benzo[d][1,3]dioxole-derived amines and 5-phenylisoxazole-3-acetic acid derivatives. Key steps include:
- Reaction conditions : Use of THF as a solvent, sodium triacetoxyborohydride as a reducing agent, and acetic acid as a catalyst at room temperature .
- Purification : Reverse-phase (RP) flash chromatography and HPLC are essential for removing byproducts and achieving >95% purity .
- Optimization : High-throughput screening of catalysts (e.g., Pd/C) and temperature control (20–25°C) improves yield reproducibility .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Assigns protons and carbons to confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.5–5.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C19H17N2O4: 337.1188) .
- HPLC : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
Q. How do the benzo[d][1,3]dioxole and isoxazole moieties influence the compound's chemical reactivity and stability?
- Answer :
- Benzo[d][1,3]dioxole : Enhances metabolic stability via electron-donating effects and participates in π-π stacking with biological targets .
- Isoxazole ring : The electron-deficient nature facilitates nucleophilic substitutions at the 3-position, while the oxazole oxygen stabilizes intermediates during reactions .
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; storage in anhydrous DMSO or acetonitrile is recommended .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activities of structurally similar analogs?
- Answer :
- Comparative SAR Studies : Replace the acetamide group with morpholinoethyl (e.g., ) to assess solubility effects on bioactivity .
- Standardized Assays : Use time-kill curves for antimicrobial studies or kinase inhibition assays (IC50 comparisons) under uniform pH/temperature conditions .
- Crystallography : Co-crystallize analogs with target enzymes (e.g., bacterial kinases) to identify binding mode variations .
Q. How can computational modeling guide the identification of biological targets for this compound?
- Answer :
- Molecular Docking : Simulate interactions with enzymes (e.g., Salmonella pathogenicity regulator HilD) using software like AutoDock Vina. Prioritize targets with strong hydrogen bonding (e.g., benzodioxole O-atoms to Arg residues) .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to predict binding affinity (ΔG < −8 kcal/mol suggests high potency) .
- Validation : Perform competitive binding assays with known inhibitors (e.g., thiazole derivatives) to confirm predicted targets .
Q. What experimental approaches are recommended for elucidating the mechanism of action in antimicrobial studies?
- Answer :
- Transcriptomic Profiling : RNA-seq of treated Salmonella cultures identifies downregulated virulence genes (e.g., hilA, ssrB) .
- Enzyme Inhibition Assays : Measure activity of purified microbial enzymes (e.g., DNA gyrase) pre/post compound exposure .
- Resistance Induction : Serial passage experiments under sub-MIC conditions reveal mutation hotspots in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
